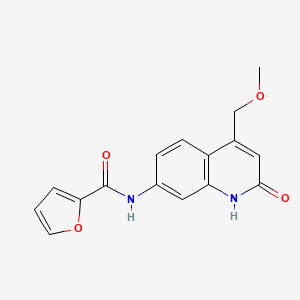

5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The yield was reported to be 58%, and the compound was characterized using 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, NMR can provide information about the chemical shifts of the atoms in the molecule, which can give insights into the types of reactions the compound can undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the atoms in the molecule, which can give insights into the physical and chemical properties of the compound .科学的研究の応用

Synthesis and Anticancer Activity

One study details the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were then used to prepare various thiazole-thiophene hybrids. These compounds, including structures related to the specified chemical, showed good inhibitory activity against several cell lines, particularly those containing a thiazolidinone ring or a thiosemicarbazide moiety. This suggests their potential application in cancer treatment due to their cytotoxicity (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Evaluation

Another research angle involves the antimicrobial and antifungal evaluation of thiophene-based compounds. Compounds with a thiazole-thiophene backbone, akin to the chemical , have been synthesized and tested for their effectiveness against various bacterial and fungal strains. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial and antifungal agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Nonlinear Optical Properties and Coordination Networks

Research into the synthesis of coordination networks using tetrazole-yl acylamide tectons has revealed the influence of substituents on the structures and nonlinear optical (NLO) properties of the resulting coordination networks. Such investigations could pave the way for the use of thiophene-2-carboxamide derivatives in the development of materials with significant NLO efficiencies, potentially applicable in optical computing and telecommunications (Liao et al., 2013).

Fluorescent Dyes and Imaging Applications

The synthesis of fluorescent dyes utilizing thioamide and thiazolyl moieties indicates potential applications in imaging and sensing. These compounds display fluorescence in a broad range of wavelengths with high quantum yields, making them suitable for various imaging applications. The dual fluorescence observed in some derivatives, resulting from excited state proton transfer, highlights their potential in creating white light-emitting materials and sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects can include changes in cellular metabolism, signaling, and gene expression, among others .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would depend on factors such as its chemical structure and the route of administration .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from changes in cellular growth and viability to alterations in cellular signaling and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and hence its action . Additionally, factors such as pH and temperature can influence the compound’s stability . Furthermore, the presence of other substances can potentially affect the compound’s action through interactions or competition for the same targets .

特性

IUPAC Name |

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWPORXWBUMSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

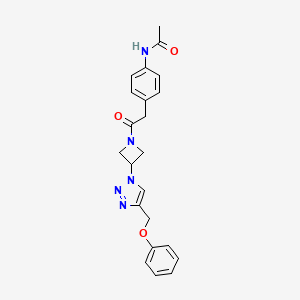

![(E)-N'-methoxy-N-{7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2856855.png)

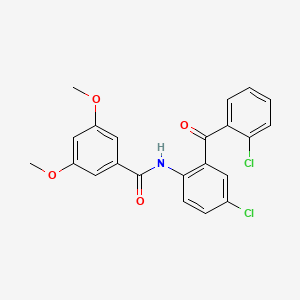

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

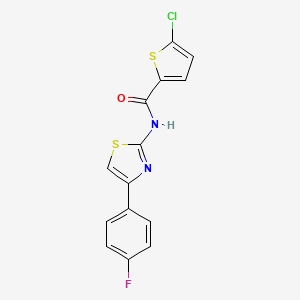

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)

![diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2856872.png)